2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide
CAS No.:
Cat. No.: VC18295232
Molecular Formula: C16H17ClN2O5S
Molecular Weight: 384.8 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide -](/images/structure/VC18295232.png)
Specification
Molecular Formula | C16H17ClN2O5S |
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Molecular Weight | 384.8 g/mol |
IUPAC Name | 2-chloro-N-[2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide |
Standard InChI | InChI=1S/C16H17ClN2O5S/c1-23-11-4-3-10(7-12(11)24-2)8-13-15(21)19(16(22)25-13)6-5-18-14(20)9-17/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,20)/b13-8+ |
Standard InChI Key | KGRVGVHSYXTHOG-MDWZMJQESA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCNC(=O)CCl)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)OC |
Introduction
Chemical Structure and Molecular Properties
Core Structure and Functional Groups
2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide features a thiazolidinedione ring, a five-membered heterocycle containing sulfur and nitrogen atoms. The 2,4-dione configuration introduces keto groups at positions 2 and 4, while the 5-position is occupied by a 3,4-dimethoxybenzylidene moiety—a benzylidene group substituted with methoxy groups at the 3- and 4-positions of the aromatic ring . The thiazolidine nitrogen at position 3 is linked to an ethyl group, which terminates in a chloroacetamide functional group. This combination of substituents contributes to the molecule’s stereoelectronic properties, influencing its interactions with biological targets such as peroxisome proliferator-activated receptors (PPARs) .
Stereochemical Considerations
The benzylidene group introduces a planar, conjugated system that may adopt E- or Z-configurations depending on synthetic conditions. Computational models of analogous compounds suggest that the E-isomer predominates due to steric hindrance in the Z-form . The chloroacetamide side chain’s flexibility allows for conformational adaptability, potentially enhancing binding to hydrophobic pockets in enzyme active sites .
Synthesis and Structural Modification
Optimization Challenges
Key challenges include controlling regioselectivity during benzylidene formation and minimizing racemization at the thiazolidine nitrogen. Purification difficulties may arise due to the compound’s hydrophobic nature, necessitating chromatographic techniques or recrystallization from polar aprotic solvents .
Biological Activities and Mechanisms
Antimicrobial and Antiviral Effects
Structural analogs of thiazolidinediones demonstrate broad-spectrum antimicrobial activity, targeting bacterial enoyl-acyl carrier protein reductase (FabI) and viral proteases . The chloro substituent may enhance electron-withdrawing effects, increasing reactivity toward microbial enzymes. Preliminary in silico studies suggest inhibitory potential against SARS-CoV-2 main protease (Mpro), though experimental validation is required .
Anti-Inflammatory Action
The compound’s ability to suppress NF-κB signaling—a pathway central to inflammatory responses—has been hypothesized based on its structural similarity to known inhibitors. The 3,4-dimethoxy groups may scavenge reactive oxygen species, mitigating oxidative stress in chronic inflammation .
Pharmacological Profile and Comparative Analysis
Pharmacokinetics
The compound’s logP value, estimated at ~2.5, indicates moderate lipophilicity, favoring oral absorption but potentially limiting aqueous solubility. Methoxy groups may slow hepatic metabolism by cytochrome P450 enzymes, prolonging half-life compared to non-substituted thiazolidinediones .
Structural Comparisons
Feature | 2-Chloro-N-{2-[5-(3,4-Dimethoxy-benzylidene)-... | Pioglitazone | Rosiglitazone |
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Core Structure | Thiazolidinedione with benzylidene substituent | Thiazolidinedione | Thiazolidinedione |
Key Substituents | 3,4-Dimethoxybenzylidene, chloroacetamide | Pyridinyl side chain | Aminopyridinyl group |
Primary Indication | Hypothesized: Type 2 diabetes, inflammation | Type 2 diabetes | Type 2 diabetes |
Metabolic Stability | High (methoxy groups retard oxidation) | Moderate | Low |
This table underscores the unique pharmacophore of 2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide, which combines electron-donating methoxy groups with a halogenated side chain to optimize receptor affinity and metabolic stability .
Applications and Therapeutic Prospects
Diabetes Management
As a PPAR-γ agonist, the compound could complement existing therapies by targeting insulin resistance with improved pharmacokinetics. Its dual PPAR-α/γ activation potential warrants investigation, as this may confer additional benefits on lipid metabolism .
Infectious Disease
The antimicrobial and antiviral properties suggest utility in combinational therapies, particularly against drug-resistant pathogens. Synergistic effects with β-lactam antibiotics or protease inhibitors should be explored .
Challenges and Limitations
Current barriers include:
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Synthetic complexity: Multi-step synthesis requiring precise control over reaction conditions.
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Toxicity concerns: Thiazolidinediones are associated with cardiovascular risks, necessitating thorough safety profiling.
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Bioavailability: Despite favorable logP, crystallization tendencies may reduce dissolution rates.
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